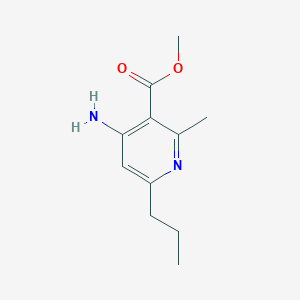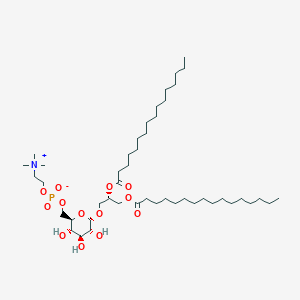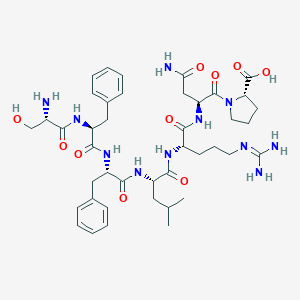
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole, also known as CB 1954, is a synthetic compound that has been extensively researched for its potential in cancer treatment. It was first synthesized in the 1950s by researchers at the University of Birmingham in the UK. Since then, it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Wirkmechanismus
As mentioned above, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 requires activation by a nitroreductase enzyme, which is overexpressed in many cancer cells. Once activated, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 forms DNA cross-links, leading to cell death. This mechanism of action has been extensively studied and has been shown to be effective against a range of cancer cell lines.
Biochemische Und Physiologische Effekte
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has been shown to have both biochemical and physiological effects. Biochemically, it forms DNA cross-links, leading to cell death. Physiologically, it has been shown to inhibit tumor growth in animal models and has a favorable toxicity profile in humans.
Vorteile Und Einschränkungen Für Laborexperimente
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. It has also been extensively studied, making it a reliable tool for cancer research. However, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 does have some limitations. It requires activation by a nitroreductase enzyme, which may not be present in all cancer cells. Additionally, the formation of DNA cross-links can lead to off-target effects, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 research. One area of interest is the development of more potent nitroreductase enzymes to improve the activation of 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 in cancer cells. Another area of interest is the development of 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 analogs with improved selectivity and potency. Additionally, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 may have potential in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for more clinical trials to determine the safety and efficacy of 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 in humans.
Synthesemethoden
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 is synthesized from 5-nitro-2-furaldehyde and 2-amino-4,5-dimethylthiazole. The resulting intermediate compound is then treated with sodium azide and acetic anhydride to produce 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954. This synthesis method has been well established and is widely used in research labs.
Wissenschaftliche Forschungsanwendungen
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has been extensively studied for its potential in cancer treatment. It is a prodrug that requires activation by a nitroreductase enzyme, which is overexpressed in many cancer cells. Once activated, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 forms DNA cross-links, leading to cell death. This mechanism of action has been shown to be effective against a range of cancer cell lines, including those that are resistant to conventional chemotherapy.
Eigenschaften
CAS-Nummer |
155474-51-4 |
|---|---|
Produktname |
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole |
Molekularformel |
C15H17N3O4 |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
[6-(aziridin-1-yl)-5,8-dihydroxy-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] acetate |
InChI |
InChI=1S/C15H17N3O4/c1-7-11(17-5-6-17)14(21)10-12(13(7)20)18-4-3-9(15(18)16-10)22-8(2)19/h9,20-21H,3-6H2,1-2H3 |
InChI-Schlüssel |
IZFVBWAPABKWRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)N3CCC(C3=N2)OC(=O)C)O)N4CC4 |
Kanonische SMILES |
CC1=C(C(=C2C(=C1O)N3CCC(C3=N2)OC(=O)C)O)N4CC4 |
Synonyme |
6-(1-aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 6-ADAD-1H-PBID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





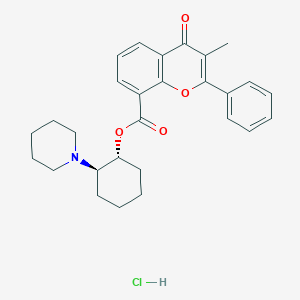
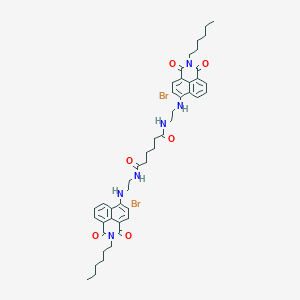


![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
